molecular formula C13H19N3O B6459908 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole CAS No. 2549048-25-9

2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole

Cat. No.: B6459908
CAS No.: 2549048-25-9
M. Wt: 233.31 g/mol
InChI Key: UXBJTBMXYCNBTF-UHFFFAOYSA-N
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Description

2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 6-position and an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyrimidine-4-carbaldehyde with a suitable amine to form an intermediate, which is then cyclized to yield the desired isoindole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group on the pyrimidine ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. Additionally, the isoindole ring can interact with hydrophobic pockets within the target molecules, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

IUPAC Name

2-(6-methoxypyrimidin-4-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-17-13-6-12(14-9-15-13)16-7-10-4-2-3-5-11(10)8-16/h6,9-11H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBJTBMXYCNBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CC3CCCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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